9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a molecular formula of C19H17FN2O4 and a molecular weight of 356.35 g/mol . This compound features a unique structure that includes a furan ring, a quinoline core, and various functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be attached via a nucleophilic substitution reaction using furan-2-ylmethyl halides.
Hydroxylation and carboxylation: These functional groups can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Scientific Research Applications
9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar compounds to 9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide include:
9-fluoro-N-(furan-2-ylmethyl)-1-hydroxy-5-methyl-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide: This compound has a similar structure but differs in the position of the hydroxyl group and the degree of saturation in the quinoline ring.
4-hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H17FN2O4 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
7-fluoro-N-(furan-2-ylmethyl)-4-hydroxy-12-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H17FN2O4/c1-10-4-5-11-7-12(20)8-14-16(11)22(10)19(25)15(17(14)23)18(24)21-9-13-3-2-6-26-13/h2-3,6-8,10,23H,4-5,9H2,1H3,(H,21,24) |
InChI Key |
DQFXWNIWPSXMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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